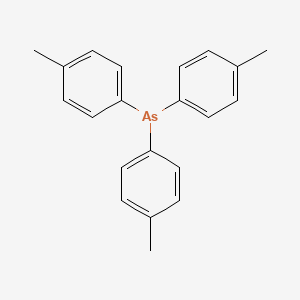

Tri-p-tolylarsine

Description

Properties

CAS No. |

2896-10-8 |

|---|---|

Molecular Formula |

C21H21As |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

tris(4-methylphenyl)arsane |

InChI |

InChI=1S/C21H21As/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |

InChI Key |

YFJORWSFSOXFQR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)[As](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)[As](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |

Other CAS No. |

2896-10-8 |

Origin of Product |

United States |

Synthetic Methodologies for Tri P Tolylarsine

Conventional Synthetic Routes to Tri-p-tolylarsine (e.g., Grignard-based approaches)

The most common and well-established method for the synthesis of this compound involves the use of a Grignard reagent. This approach entails the reaction of an arsenic trihalide, typically arsenic trichloride (B1173362) (AsCl₃), with an excess of the corresponding aryl Grignard reagent, in this case, p-tolylmagnesium bromide.

The Grignard reagent, p-tolylmagnesium bromide, is prepared by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent reaction with arsenic trichloride proceeds via a nucleophilic substitution mechanism, where the p-tolyl group from the Grignard reagent displaces the chloride ions from the arsenic center. To ensure the complete substitution of all three chlorine atoms and maximize the yield of the desired tertiary arsine, a stoichiometric excess of the Grignard reagent is typically employed.

3 CH₃C₆H₄MgBr + AsCl₃ → (CH₃C₆H₄)₃As + 3 MgBrCl

Following the reaction, the mixture is typically quenched with an aqueous solution of a mild acid, such as ammonium (B1175870) chloride, to neutralize any unreacted Grignard reagent and facilitate the separation of the organic and aqueous layers. The this compound is then isolated from the organic layer through extraction, followed by purification techniques like recrystallization or column chromatography.

Table 1: Representative Reaction Parameters for Grignard-based Synthesis of Triaryl Arsines

| Parameter | Value/Condition |

| Arsenic Source | Arsenic Trichloride (AsCl₃) |

| Grignard Reagent | p-tolylmagnesium bromide |

| Stoichiometry (Grignard:AsCl₃) | > 3:1 |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to reflux |

| Work-up | Aqueous NH₄Cl quench, extraction |

| Purification | Recrystallization/Column Chromatography |

| Expected Yield | 60-80% (based on analogous reactions) |

Photostimulated Reaction Mechanisms in this compound Synthesis

Currently, there is a lack of specific research in the publicly available scientific literature detailing the photostimulated synthesis of this compound. However, the broader field of organoarsenic chemistry has seen investigations into photochemical transformations. For instance, studies have explored the photochemical alkylation of inorganic arsenic, where UV light is used to irradiate a solution of As(III) in the presence of acetic acid, leading to the formation of various water-soluble organoarsenic species. rsc.org This suggests that photochemical methods could potentially be developed for the synthesis of more complex organoarsenicals like this compound.

A hypothetical photostimulated pathway for the synthesis of this compound might involve the photochemical decomposition of a suitable precursor in the presence of a p-tolyl radical source. Such a reaction could potentially offer advantages in terms of milder reaction conditions and unique selectivity compared to traditional thermal methods. However, without specific experimental data, this remains a speculative approach. Further research is required to explore and establish photostimulated reaction mechanisms for the synthesis of this compound.

Mechanochemical Approaches for this compound Derivatization

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, is an emerging field in synthetic chemistry, often offering solvent-free and more sustainable reaction pathways. rsc.orgmdpi.com While the application of mechanochemical methods, such as ball milling, for the synthesis and derivatization of a wide range of organic and inorganic compounds has been increasingly reported, there is no specific literature available on the mechanochemical derivatization of this compound. rsc.orgmdpi.com

In principle, mechanochemical approaches could be applied to the derivatization of this compound. For example, the oxidation of this compound to its corresponding oxide or the formation of coordination complexes with metal salts could potentially be achieved through ball milling. These solvent-free methods could offer advantages in terms of reduced waste and potentially different reactivity compared to solution-based methods. However, the feasibility and efficiency of such mechanochemical derivatizations of this compound would need to be established through dedicated experimental investigation.

Comparative Analysis of Synthetic Efficiency and Yields in this compound Preparation

A direct comparative study of the synthetic efficiency and yields for different methods of preparing this compound is not available in the current literature. The conventional Grignard-based approach remains the most documented and likely the most utilized method for synthesizing triaryl arsines.

The efficiency of the Grignard route is dependent on several factors, including the purity of the reagents, the control of reaction conditions (e.g., temperature, exclusion of moisture), and the effectiveness of the purification process. As mentioned, yields for analogous triaryl phosphine (B1218219) syntheses are in the range of 62%, and it is anticipated that the synthesis of this compound would fall within a similar range. chemicalbook.com

As photostimulated and mechanochemical routes for the synthesis of this compound are not yet established, a comparison of their efficiency and yields with the conventional Grignard method is not possible. The development of these alternative synthetic strategies would be a prerequisite for such a comparative analysis. Future research in this area would be valuable to identify more sustainable and efficient methods for the preparation of this important chemical compound.

Coordination Chemistry and Ligand Properties of Tri P Tolylarsine

Tri-p-tolylarsine Complexes with Transition Metals

Iron Complexes of this compound Oxide

The coordination chemistry of this compound extends to its oxidized form, this compound oxide (T3AO), which readily forms complexes with various iron salts. The reactions of iron(II) and iron(III) salts with this compound oxide in suitable organic solvents yield a variety of complex formulations. These include [Fe(T3AO)2Cl2(OH2)2][FeCl4]·2H2O, [Fe(T3AO)2Br2][FeBr4]·2H2O, [Fe(NCS)3(T3AO)2]·H2O, Fe(T3AO)(O2ClO2)2(OH2)·0.25C6H6, and [Fe(T3AO)3I][FeI3]. researchgate.net

The stoichiometry of these complexes can be influenced by the molar ratio of the reactants. For instance, reacting this compound oxide with iron salts in a 1:1 molar ratio has been shown to produce complexes with unusual stoichiometries, such as [Fe(p-Tol3AsO)2Cl2(OH2)2][FeCl4].2H2O and [Fe(p-Tol3AsO)2Br2][FeBr4].2H2O. niscpr.res.in

In the case of iron(III) isothiocyanate, the reaction with tri-(p-tolyl)arsine oxide in a 1:3 metal-to-ligand molar ratio results in the formation of the dinuclear complex [Fe2(NCS)6(T3AO)2]·H2O. niscpr.res.in These complexes have been characterized using various spectroscopic techniques, including IR, far-IR, and UV-VIS, as well as magnetic susceptibility measurements. niscpr.res.inniscpr.res.in The iron(III) isothiocyanate complexes with tri-(p-tolyl)arsine oxide are reported to be high-spin. niscpr.res.in

The characterization of these iron complexes often involves a combination of elemental analysis, infrared spectroscopy, and magnetic moment studies. niscpr.res.in For example, electron spin resonance (ESR) spectra have been used to support the structural assignments of complexes like [Fe(T3AO)2Cl2(OH2)2][FeCl4]·2H2O. researchgate.net

A selection of iron complexes with this compound oxide is presented in the table below.

| Complex Formula | Iron Oxidation State | Notes |

| [Fe(T3AO)2Cl2(OH2)2][FeCl4]·2H2O | III | Characterized by ESR spectroscopy. researchgate.net |

| [Fe(T3AO)2Br2][FeBr4]·2H2O | III | Formed from a 1:1 molar ratio reaction. niscpr.res.in |

| [Fe(NCS)3(T3AO)2]·H2O | III | High-spin complex. niscpr.res.in |

| Fe(T3AO)(O2ClO2)2(OH2)·0.25C6H6 | III | Unusual stoichiometry. niscpr.res.in |

| [Fe(T3AO)3I][FeI3] | III | |

| [Fe2(NCS)6(T3AO)2]·H2O | III | Dinuclear complex. niscpr.res.in |

Complexation Trends Across Other Transition Metal Series

This compound demonstrates versatile coordination behavior across various transition metal series, acting as a neutral donor ligand. Its complexation is not limited to iron but extends to other late transition metals, including those in the platinum group. The electronic and steric properties of this compound influence the geometry and stability of the resulting complexes.

With late transition metals such as those in groups 9, 10, and 11, this compound participates in the formation of complexes that are of interest for their potential in small molecule activation. ucsb.edu For instance, rhodium(I) complexes, which are significant in catalysis, readily form adducts with arsines. ufs.ac.za The coordination chemistry with palladium(II) and platinum(II) has been well-documented, often resulting in square-planar complexes. iucr.orgresearchgate.net

The reactivity of this compound with cobalt has also been explored. For example, the paramagnetic cobalt(III) complex, tetrakis(benzylisocyanide)bis(this compound oxide)cobalt(III) tetrafluoroborate, was synthesized through the oxidation of both the cobalt metal and the arsine ligand. tandfonline.comacs.org This highlights that the arsine can undergo oxidation to the corresponding arsine oxide during complexation under certain conditions.

Structural Characterization of this compound Coordination Compounds

X-ray Crystallographic Studies of this compound Metal Adducts

A notable example is the palladium(II) complex, trans-dibromidobis(this compound)palladium(II), [PdBr2(As(p-tolyl)3)2]. iucr.orgufs.ac.za In this complex, the palladium(II) ion is situated on a center of symmetry and is coordinated by two arsenic atoms and two bromine atoms in a distorted square-planar geometry. iucr.orgnih.gov The Pd-As bond length is approximately 2.4276 Å, and the Pd-Br bond length is about 2.4194 Å. nih.gov The Br-Pd-As angle deviates slightly from 90°, indicating the distorted nature of the square plane. iucr.org

In the case of platinum(II), the complex trans-chloromethylbis(this compound)platinum(II), [PtCl(CH3){As(C6H4CH3)3}2], also exhibits a square-planar geometry. researchgate.net The two bulky this compound ligands are in a trans orientation. researchgate.net

The coordination of this compound has also been observed in complexes of other metals, such as gold. While many gold complexes with tertiary arsines are monomeric, the specific crystal structures can vary. researchgate.net

The table below summarizes key crystallographic data for selected this compound metal adducts.

| Complex | Metal | Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [PdBr2(As(p-tolyl)3)2] | Pd(II) | Distorted Square-Planar | Pd-As: 2.4276(2), Pd-Br: 2.4194(2) | Br-Pd-As: 87.786(7) | iucr.orgnih.gov |

| [PtCl(CH3){As(C6H4CH3)3}2] | Pt(II) | Square-Planar | - | As-Pt-As: 175.66(4) | researchgate.net |

Influence of p-Tolyl Groups on Coordination Geometry and Stereochemistry

The para-tolyl groups of the this compound ligand exert a significant influence on the coordination geometry and stereochemistry of its metal complexes, primarily through steric effects. The bulkiness of the ligand can dictate the number of ligands that can coordinate to a metal center and their spatial arrangement.

In the square-planar palladium(II) and platinum(II) complexes, the large size of the this compound ligands favors a trans configuration to minimize steric repulsion between them. iucr.orgresearchgate.net This steric hindrance can also affect the planarity of the coordination sphere. For example, in trans-dibromidobis(this compound)palladium(II), the square-planar geometry is slightly distorted. iucr.org

The steric properties of ligands like this compound can be quantified, for instance, by the concept of the Tolman cone angle, which provides a measure of the steric bulk. researchgate.net These steric effects are crucial in influencing reaction rates and mechanisms, as bulky ligands can block or slow the approach of other molecules to the metal center. numberanalytics.com

In the crystal structure of trans-dibromidobis(this compound)palladium(II), a staggered conformation of the two this compound moieties is observed. iucr.org It has been noted that the methyl substituent on the para position of the phenyl rings does not have a significant effect on the crystallization mode of the complex when compared to the closely related triphenylarsine (B46628) complex. iucr.org

Ligand Substitution Reactions in this compound Metal Complexes

Ligand substitution reactions are fundamental to the chemistry of coordination complexes, and those involving this compound are no exception. These reactions can proceed through different mechanisms, such as dissociative, associative, or interchange pathways, depending on the metal center, the ligands, and the reaction conditions. libretexts.org

In the context of this compound oxide complexes, labile ligand substitution reactions have been observed. For example, the six-coordinate cobalt(III) complex, trans-Co(CNCH2Ph)4{OAs(C6H4Me-p)3}23, undergoes rapid ligand substitution with trialkylphosphines at low temperatures. researchgate.net This lability is noteworthy for a diamagnetic, six-coordinate Co(III) complex, which would typically be expected to be inert. researchgate.net The perchlorate (B79767) analog also demonstrates this labile character in reactions with trialkylphosphines, producing trans-Co(CNCH2Ph)4(PR3)23 almost instantaneously at 0 °C. tandfonline.com

The synthesis of certain this compound complexes can itself be viewed as a ligand substitution process. For instance, the preparation of [Co(CNR)3(PR3)2]X2 complexes can be achieved through the reaction of [Co(CNR)4(AsPh3)2]X2 complexes with a controlled excess of triarylphosphine ligands, where the triphenylarsine is substituted. tandfonline.com

The kinetics of these substitution reactions can provide valuable mechanistic insights. solubilityofthings.comnih.gov The rate of substitution is influenced by both electronic and steric factors. The electron-donating properties of the this compound ligand can affect the strength of the metal-ligand bond, while its steric bulk can hinder the approach of incoming ligands, influencing the reaction pathway. numberanalytics.com

Spectroscopic Characterization of Tri P Tolylarsine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of tri-p-tolylarsine and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons of the tolyl groups give rise to distinct signals. The methyl (CH₃) protons typically appear as a singlet around 2.3-2.4 ppm. carlroth.com The aromatic protons on the phenyl rings appear in the range of 7.0-7.5 ppm. chemicalbook.com Due to the C₃ symmetry of the molecule, the four aromatic protons on each ring are expected to show a pattern of two doublets (an AA'BB' system), characteristic of para-substituted benzene (B151609) rings. cdnsciencepub.comorganicchemistrydata.org

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the methyl group shows a signal at approximately 21 ppm. The aromatic carbons display several signals; the carbon atom directly bonded to the arsenic (ipso-carbon) is observed around 139 ppm, while the other aromatic carbons appear in the 129-134 ppm region. nih.gov The specific chemical shifts can be influenced by the solvent and the presence of other functional groups in derivatives. carlroth.com For organoarsenic allyl complexes, NMR is also used to identify and quantify diastereomers, with chemical shift assignments often aided by techniques like {¹H–¹H} COSY. acs.org

Detailed analysis of NMR data, including chemical shifts and spin-spin coupling constants, is crucial for confirming the synthesis of this compound derivatives, such as its metal complexes or oxides. researchgate.netrsc.org For instance, in complexes, coordination to a metal center can induce significant changes in the chemical shifts of the tolyl protons and carbons, providing evidence of complex formation. researchgate.net

Table 1: Representative NMR Data for this compound and Related Compounds Data can vary based on solvent and experimental conditions.

| Nucleus | Compound | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | Tri-p-tolylphosphine | ~2.3 (CH₃) | Singlet | chemicalbook.com |

| ¹H | Tri-p-tolylphosphine | ~7.1-7.3 (Aromatic) | Multiplet | chemicalbook.com |

| ¹H | Tri-o-tolylphosphine (B155546) | ~2.4 (CH₃) | Singlet | chemicalbook.com |

| ¹H | Tri-o-tolylphosphine | ~7.0-7.3 (Aromatic) | Multiplet | chemicalbook.com |

| ¹³C | This compound | ~21 (CH₃) | - | nih.gov |

| ¹³C | This compound | ~129-139 (Aromatic) | - | nih.gov |

| ¹³C | Tri-o-tolylphosphine | ~21 (CH₃) | - | nih.govchemicalbook.com |

| ¹³C | Tri-o-tolylphosphine | ~126-143 (Aromatic) | - | nih.govchemicalbook.com |

Infrared (IR) and Raman Spectroscopy in Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of this compound and its derivatives. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the study of bonding characteristics. libretexts.org

The IR spectrum of this compound exhibits characteristic absorption bands. The C-H stretching vibrations of the methyl groups and the aromatic rings are observed in the 3100-2850 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. pjsir.org One of the most significant bands for its derivatives, such as this compound oxide, is the As=O stretching vibration, which appears around 880 cm⁻¹. niscpr.res.inniscpr.res.in A shift in the frequency of this band upon coordination to a metal ion is a clear indicator of ligand binding through the oxygen atom. niscpr.res.in For example, in iron(III) isothiocyanate complexes, the ν(As=O) band shifts to a lower frequency (840-855 cm⁻¹), confirming coordination. niscpr.res.in

In a study of alkyltri-p-tolyl arsonium (B1239301) compounds, the intensity of the bands at 1600 cm⁻¹ and 1490 cm⁻¹ was found to depend on the presence of the lone pair on the arsenic atom. pjsir.orgpjsir.org In this compound, the 1490 cm⁻¹ band is strong, while it is the reverse in the arsonium compounds, where the lone pair is absent. pjsir.orgpjsir.org The splitting of bands in the 800-700 cm⁻¹ region is also a characteristic feature of these arsonium derivatives. pjsir.org

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.gov Together, these techniques allow for a complete vibrational analysis of the molecule.

Table 2: Key IR Absorption Frequencies for this compound and Its Derivatives

| Vibrational Mode | Compound Type | Frequency Range (cm⁻¹) | Reference |

| Aromatic & Aliphatic C-H stretch | This compound | 3100 - 2850 | libretexts.org |

| Aromatic C=C stretch | This compound | 1600 - 1450 | pjsir.org |

| As=O stretch | This compound Oxide | ~880 | niscpr.res.inniscpr.res.in |

| As=O stretch (coordinated) | Metal-Arsine Oxide Complex | 840 - 855 | niscpr.res.in |

| C-H out-of-plane bending | p-tolyl arsonium compounds | 800 - 700 (split) | pjsir.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound and its derivatives, this technique provides insights into the π-electron system and the effects of substituents and coordination.

The UV spectrum of triaryl arsines is characterized by absorptions arising from π→π* transitions within the aromatic rings. In trimesitylarsine, a related compound, the long-wave band has a maximum at 276 nm, which is a significant shift from the 249 nm observed for triphenylarsine (B46628), indicating the influence of methyl substituents on the electronic structure. researchgate.net The electronic spectra of this compound can be similarly interpreted, with the tolyl groups influencing the energy of the electronic transitions. researchgate.net

In the case of metal complexes, new absorption bands, known as charge-transfer (CT) bands, often appear. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) transitions. For instance, iron(III) isothiocyanate complexes with this compound oxide exhibit charge-transfer bands in the range of 17543-26315 cm⁻¹ (approx. 380-570 nm). niscpr.res.in The study of solvatochromic betaine (B1666868) derivatives of this compound also relies on UV-Vis spectroscopy to measure the shift in the longest-wavelength absorption band in different solvents, providing information on their polarity-dependent electronic properties. shu.ac.uk

Photophysical Properties: Luminescence and Mechanoluminescence of this compound Complexes

While this compound itself is not typically luminescent, its coordination complexes, particularly with copper(I), can exhibit fascinating photophysical properties, including intense luminescence. oup.comdntb.gov.ua These properties are highly sensitive to the molecular structure and environment.

Tetranuclear cubic copper(I) iodide (Cu₄I₄) complexes with this compound as a ligand display intense emission in the crystalline state at room temperature. oup.comresearchgate.net A remarkable feature of these complexes is their multi-mode switchable luminescence. oup.com Their emission colors can be drastically altered by external stimuli such as mechanical grinding (mechanoluminescence), changes in temperature (thermochromism), and variations in the excitation wavelength. oup.comresearchgate.net This behavior stems from subtle changes in the crystal packing and the nature of the emissive excited state.

The luminescence in these copper(I) complexes generally originates from a mixed metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT) excited state. The specific emission wavelength and quantum yield are dictated by the geometry of the Cu₄I₄ core and the nature of the arsine ligand. researchgate.net The development of these stimuli-responsive luminescent materials opens avenues for applications in sensors and smart materials. oup.com

Mass Spectrometry and Elemental Analysis for Compositional Verification

Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the identity and purity of newly synthesized compounds. They provide direct evidence of the molecular weight and elemental composition of this compound and its derivatives.

Mass spectrometry determines the mass-to-charge ratio of ionized molecules, yielding the molecular weight of the parent compound. The fragmentation pattern observed in the mass spectrum offers additional structural information. nih.gov For tri-p-tolylphosphine, a closely related compound, GC-MS data shows a top peak at m/z 304, corresponding to the molecular ion. nih.govmzcloud.org Similar analysis for this compound (molecular weight approx. 348.3 g/mol ) would confirm its mass. nih.gov

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) in a compound. niscpr.res.inresearchgate.net The experimentally determined percentages are compared with the calculated values based on the proposed chemical formula. A close match between the experimental and calculated values validates the composition and purity of the synthesized this compound or its derivatives, such as its complexes with metal halides or oxides. shu.ac.ukgoogle.com

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species that have unpaired electrons, such as radicals or certain metal complexes. While this compound itself is a diamagnetic molecule with no unpaired electrons, its derivatives, particularly transition metal complexes or radical ions, can be paramagnetic and thus ESR-active. niscpr.res.inpjsir.org

ESR spectroscopy provides information about the electronic structure and the local environment of the unpaired electron. For example, the technique has been used to study iron(III) halide complexes, which are often paramagnetic. acs.org The ESR spectra of high-spin iron(III) complexes with ligands like this compound oxide can show characteristic signals that help in understanding the magnetic properties and symmetry of the metal center. niscpr.res.in The interaction of the unpaired electron with magnetic nuclei (hyperfine splitting) can provide further details about the atoms to which the paramagnetic center is bonded. cdnsciencepub.com The study of paramagnetic species is crucial for understanding reaction mechanisms, magnetic materials, and certain catalytic processes involving this compound derivatives. pjsir.orgacs.org

Reactivity Profiles and Mechanistic Investigations of Tri P Tolylarsine

Photochemical Reactivity and Photoreduction Processes Involving Tri-p-tolylarsine

This compound participates in photochemical reactions, notably in the photoreduction of metal ions. Studies have shown its involvement in the reduction of uranyl ions (UO₂²⁺) under UV or visible light. capes.gov.brresearchgate.net In these processes, this compound can act as a reducing agent, facilitating the transformation of U(VI) to lower oxidation states like U(V) and U(IV). conicet.gov.arresearchgate.net

The photochemical reduction of uranyl ions by this compound has been investigated in acetone (B3395972). researchgate.netacs.org The process is understood to proceed via an electron transfer mechanism, where the excited state of the uranyl ion is quenched by this compound, leading to the formation of a uranium(V) species. researchgate.net The quantum yields and Stern-Volmer quenching constants for this reaction have been determined, providing quantitative measures of the reaction's efficiency. researchgate.net

The general mechanism for the photoreduction of uranyl ions in the presence of an organic substrate like this compound involves the initial excitation of the uranyl ion by light, followed by an electron transfer from the arsine to the excited uranyl ion. This results in the reduction of uranium and the oxidation of the arsine.

Table 1: Photoreduction of Uranyl Ions with this compound and Related Compounds

| Substrate | Solvent | Radiation Source | Product | Reference |

|---|---|---|---|---|

| This compound | Acetone | Visible light (λ > 365 nm) | Uranium(V) | researchgate.net |

| Triphenylarsine (B46628) | Acetone | Visible light (λ > 365 nm) | Uranium(V) | researchgate.net |

| Tri-p-tolylphosphine | Acetone | Visible light (λ > 365 nm) | Uranium(V) | researchgate.net |

Radical Anion Mechanisms in this compound Formation

The formation of this compound can be understood in the context of reactions that may proceed through radical anion intermediates, particularly in reactions involving aryl halides and arsenide nucleophiles. While direct evidence for a radical-nucleophilic substitution (Sᵣₙ1) mechanism in the synthesis of this compound is not extensively detailed in the provided results, the principles of Sᵣₙ1 reactions offer a plausible mechanistic framework.

The Sᵣₙ1 mechanism is a chain reaction involving the following key steps:

Initiation: Formation of a radical anion from an aryl halide. chim.it

Propagation:

Fragmentation of the radical anion to an aryl radical and a halide ion. chim.it

Coupling of the aryl radical with a nucleophile (e.g., an arsenide) to form a new radical anion. chim.it

Electron transfer from the newly formed radical anion to another aryl halide molecule, propagating the chain. chim.it

In the context of this compound synthesis, this could involve the reaction of a p-tolyl halide with an arsenic-based nucleophile. The reaction of p-chlorotoluene with certain nucleophiles has been shown to be accelerated by light, which is characteristic of radical chain reactions. researchgate.net The formation of various substituted arsines from reactions of aryl halides suggests the involvement of radical intermediates. researchgate.net

It has been noted that hydroxide (B78521) anions are generally poor participants in Sᵣₙ1 mechanisms due to their low electron-donating ability, which is a prerequisite for the electron transfer steps that drive the reaction. whiterose.ac.uk However, specifically designed reagents can facilitate radical-anion coupling. whiterose.ac.uk

Oxidation of this compound to this compound Oxide

This compound can be oxidized to its corresponding oxide, this compound oxide. This transformation is a common reaction for tertiary arsines. Standard oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) in an acetone medium are effective for this purpose. niscpr.res.inniscpr.res.in

The resulting this compound oxide is a stable compound that can act as a ligand in coordination chemistry. For instance, it has been used to synthesize complexes with various metal ions, including iron(III). niscpr.res.inniscpr.res.in The formation of these complexes demonstrates the Lewis basicity of the oxygen atom in the arsine oxide.

The oxidation reaction can be represented as: (p-CH₃C₆H₄)₃As + [O] → (p-CH₃C₆H₄)₃AsO

The this compound oxide ligand has been utilized in the synthesis of various metal complexes, showcasing its coordination capabilities. For example, its reaction with iron(III) isothiocyanate leads to the formation of complexes such as [Fe₂(NCS)₆(T₃AO)₂]·H₂O (where T₃AO is this compound oxide). niscpr.res.in

Table 2: Synthesis of Metal Complexes with this compound Oxide

| Metal Salt | Ligand | Stoichiometry (Metal:Ligand) | Complex Formed | Reference |

|---|---|---|---|---|

| Iron(III) isothiocyanate | This compound oxide | 1:3 | [Fe₂(NCS)₆(T₃AO)₂]·H₂O | niscpr.res.in |

| Iron(III) chloride | This compound oxide | 1:1 | [Fe(p-Tol₃AsO)Cl₂(OH₂)₂][FeCl₄]·2H₂O | niscpr.res.in |

Reactivity as a Nucleophile in Organic Transformations

This compound, like other tertiary arsines and phosphines, can act as a nucleophile. masterorganicchemistry.comreddit.com The arsenic atom possesses a lone pair of electrons that can be donated to an electrophilic center, leading to the formation of a new covalent bond. This nucleophilic character allows it to participate in various organic reactions, including substitution reactions.

The nucleophilicity of a species is influenced by factors such as charge, electronegativity, solvent, and steric hindrance. masterorganicchemistry.com While arsenic is less electronegative than nitrogen and phosphorus, which would suggest good nucleophilicity, the larger size of the arsenic atom and the steric bulk of the three p-tolyl groups can influence its reactivity.

In the context of Sᵣₙ1 reactions, arsenide anions can act as the nucleophile that couples with an aryl radical. researchgate.net While this compound itself is a neutral nucleophile, its conjugate base or related anionic arsenic species would be potent nucleophiles in such transformations.

The reaction of this compound with alkyl halides can lead to the formation of quaternary arsonium (B1239301) salts, analogous to the Menshutkin reaction with amines and phosphines. This reactivity highlights its ability to displace leaving groups from sp³-hybridized carbon atoms.

Mechanistic Pathways in Metal-Catalyzed Reactions with this compound Ligands

This compound and its phosphine (B1218219) analogue, tri-p-tolylphosphine, are important ligands in metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. wiley-vch.deresearchgate.net The steric and electronic properties of these ligands play a crucial role in the efficiency and selectivity of the catalytic process.

In palladium-catalyzed reactions, the mechanism often involves a catalytic cycle that includes several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. For bulky ligands like tri-p-tolylphosphine, this step may proceed through a dissociative mechanism, where one ligand detaches to create a more reactive, coordinatively unsaturated species. wiley-vch.de

Transmetalation (in Suzuki coupling) or Alkene Insertion (in Heck coupling): The Pd(II) intermediate then reacts with the second coupling partner.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst. wiley-vch.de

The large cone angle of ligands like tri-o-tolylphosphine (B155546) (194°) is known to promote the formation of reactive monophosphine-ligated Pd(0) species, which are often the active catalysts. wikipedia.orgnih.gov While this compound is structurally similar, the electronic differences between arsenic and phosphorus can lead to variations in catalytic activity. The use of arsine ligands, such as triphenylarsine, has been shown to accelerate the rate of Stille coupling reactions. researchgate.net

Recent research has also highlighted the complexity of these catalytic systems, with evidence suggesting that palladacycles and even palladium nanoparticles can be involved as active species or catalyst reservoirs, particularly with sterically demanding ligands like P(o-tol)₃. nih.govnih.gov These findings challenge the traditional view of a simple homogeneous catalytic cycle and suggest that multiple mechanistic pathways may be operative.

Catalytic Applications of Tri P Tolylarsine and Its Transition Metal Complexes

Tri-p-tolylarsine as a Ligand in Homogeneous Catalysis for Organic Synthesis

Homogeneous catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules under mild conditions. numberanalytics.com In this context, the ligand coordinated to the metal center plays a pivotal role in modulating the catalyst's reactivity and selectivity. numberanalytics.com this compound, an organoarsenic compound, serves as a tertiary arsine ligand in various transition metal complexes. researchgate.net These complexes have found utility as catalysts in a variety of synthetic reactions. rsc.orgpsu.edu The electronic and steric properties of this compound can be fine-tuned to alter the outcome of catalytic processes, making it a valuable tool for chemists. researchgate.net

Transition metal complexes containing this compound have been employed in several catalytic applications, including hydrogenation, carbon monoxide insertion, and polymerization. googleapis.com The choice of ligand is critical as it can significantly impact the catalyst's performance. frontiersin.org The development of new supporting ligands that provide unusual electronic and steric environments to transition metals is an ongoing area of research aimed at discovering novel catalytic activities. nih.gov

Role in Cross-Coupling Reactions

Cross-coupling reactions are a powerful class of reactions in organic chemistry that form a carbon-carbon bond with the aid of a metal catalyst. nih.gov this compound and its derivatives have been utilized as ligands in several important cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. sigmaaldrich.com The choice of ligand is crucial for the success of these reactions, influencing factors such as reaction rate and substrate scope. nih.gov

Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. masterorganicchemistry.com While specific examples detailing the use of this compound in the Suzuki reaction are not prevalent in the provided search results, the general principles of ligand effects in this reaction are well-established. nih.gov The ligand influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. masterorganicchemistry.com Bulky monodentate biphenylarsine ligands, which share structural similarities with this compound, have been synthesized and their effects in the palladium-catalyzed Heck reaction have been evaluated. researchgate.net These ligands can lead to high conversion and good reaction yields. researchgate.net

Stille Reaction: The Stille reaction couples an organotin compound with an organohalide. wikipedia.org The mechanism involves an oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and reductive elimination to give the coupled product. wikipedia.org A palladium complex incorporating tri(p-tolyl)phosphine, a close structural analog of this compound, has been used as a catalyst for the Stille cross-coupling reaction. nih.gov The reaction mechanism for Stille coupling reactions mediated by tri(p-anisyl)arsine has been studied using density functional theory calculations. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Key Mechanistic Steps | Role of Ligand |

| Suzuki | Organoboron Compound + Organohalide | Oxidative Addition, Transmetalation, Reductive Elimination | Influences all steps of the catalytic cycle. uwindsor.ca |

| Heck | Unsaturated Halide + Alkene | Oxidative Addition, Alkene Insertion, β-Hydride Elimination | Steric and electronic properties affect catalyst activity and selectivity. researchgate.net |

| Stille | Organotin Compound + Organohalide | Oxidative Addition, Transmetalation, Reductive Elimination | Stabilizes the palladium center and influences reaction kinetics. wikipedia.org |

Copper-Catalyzed Carbon-Carbon Bond Formation

Copper-catalyzed reactions represent an important area of C-C bond formation. nih.govrsc.org These reactions often proceed through different mechanisms than their palladium-catalyzed counterparts. While the direct use of this compound in copper-catalyzed C-C bond formation is not explicitly detailed in the search results, the development of new ligands for copper catalysis is an active area of research. mit.edu

Gold-Catalyzed Transformations

Homogeneous gold catalysis has become a powerful tool for organic synthesis, largely due to gold's ability to act as a soft π-acid, activating alkynes and allenes towards nucleophilic attack. researchgate.netsoci.orgmdpi.com this compound has been used as a ligand in gold(I) complexes. researchgate.net These complexes can catalyze a variety of transformations, including cycloisomerization reactions. researchgate.net The ligand plays a crucial role in stabilizing the gold catalyst and influencing its reactivity. nih.govawuahlab.com For instance, in the cyclization of enynes, the choice of the arsine ligand can affect the efficiency and outcome of the reaction. researchgate.net Gold-catalyzed reactions often proceed under mild conditions and exhibit excellent chemoselectivity. soci.org A divergent gold catalysis approach has been developed for alkyne trifunctionalization, combining π-acid activation, vinyl-gold nucleophilic addition, and redox catalysis. nih.gov

Catalytic Hydrogenation and Hydroformylation Processes

Catalytic Hydrogenation: This process involves the addition of hydrogen across a double or triple bond. While specific examples of this compound in this process are sparse in the provided results, tertiary phosphines, which are analogous to arsines, are known to be effective ligands in hydrogenation catalysis. uvic.ca The steric and electronic properties of the ligand can influence the activity and selectivity of the hydrogenation catalyst.

Hydroformylation: Also known as the oxo process, hydroformylation is an industrial process that converts alkenes to aldehydes. wikipedia.orgmt.com The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being common metals. mt.com The addition of tertiary phosphine (B1218219) ligands to cobalt carbonyl catalysts was a significant development, allowing the reaction to proceed at lower pressures. uvic.ca While less active, these modified catalysts exhibit better selectivity towards the linear aldehyde product and are better hydrogenation catalysts. uvic.ca The use of bulky ligands like trialkyl phosphines in HCo(CO)₄ catalysts significantly increases the ratio of linear to branched aldehydes. mt.com

Table 2: Ligand Effects in Hydroformylation

| Catalyst System | Ligand Type | Effect of Ligand | Reference |

| Cobalt Carbonyl | Tertiary Phosphine | Lower pressure, increased selectivity for linear aldehyde, better hydrogenation catalyst. | uvic.ca |

| HCo(CO)₄ | Trialkyl Phosphine | Increased ratio of linear to branched aldehydes. | mt.com |

Polymerization and Materials Synthesis Catalysis

This compound and its transition metal complexes have potential applications in the field of polymerization and materials synthesis. googleapis.com Catalysis is central to the production of polymers, enabling control over polymer properties. sydney.edu.au Homogeneous catalysts are used in the (co-)polymerization of olefins like ethylene (B1197577) and propylene. mdpi.com For instance, triethylamine (B128534) and its hydrochloride salt have been shown to catalyze the melt polymerization of carbonate monomers. rsc.org While direct evidence for this compound in these specific polymerizations is not provided, the principles of ligand-modified catalysis are transferable. The development of catalysts for sustainable polymer synthesis is an area of active research. sydney.edu.au

Applications in Other Catalytic Organic Transformations (e.g., Cyanation, Hydroamination, Allylation)

While this compound has been incorporated into various transition metal complexes, its application as a ligand in the specific catalytic organic transformations of cyanation, hydroamination, and allylation is not extensively documented in scientific literature. Its use has been noted in other catalytic processes, such as in ruthenium(III) complexes for reactions with nitrogen donors and in palladium-catalyzed homocoupling reactions. acs.orgcore.ac.uk A patent has also mentioned the use of this compound in the synthesis of 2-pyrrolidones. google.com

The fields of cyanation, hydroamination, and allylation are dominated by other classes of ligands, primarily phosphines and N-heterocyclic carbenes (NHCs). A brief overview of the ligand types typically employed in these reactions provides context for the potential, albeit underexplored, role of this compound.

Cyanation: Transition metal-catalyzed cyanation of aryl halides is a powerful method for synthesizing aryl nitriles. nih.govrsc.orgorganic-chemistry.org Palladium-based catalysts are most common. nih.govorganic-chemistry.org The success of these reactions often hinges on the ligand's ability to promote the catalytic cycle while resisting deactivation by the cyanide source. nih.gov Ligands that have proven effective are typically electron-rich and sterically bulky, such as tri-tert-butylphosphine (B79228) and biarylphosphines like XPhos. nih.gov These properties are believed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond, or hydroamination, is an atom-economical method to produce amines. wikipedia.org This reaction can be catalyzed by a wide range of metals, including early transition metals (e.g., titanium, zirconium), rare-earth metals, and late transition metals (e.g., rhodium, palladium). nih.govnih.govlibretexts.org The choice of ligand is crucial and varies with the metal and substrate. For instance, rhodium-catalyzed hydroamination often utilizes phosphine ligands, where the catalyst's activity can be limited by the competitive binding of the aminoalkene substrate over the phosphine. nih.gov

Allylation: The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of C-C, C-N, and C-O bond formation. wikipedia.org The reaction proceeds through a π-allyl palladium(II) intermediate. The introduction of phosphine ligands by Trost in the 1970s significantly expanded the reaction's scope and enabled the development of asymmetric variants using chiral ligands. wikipedia.orgresearchgate.net

Given the general electronic and steric profile of this compound, one could hypothesize its potential utility in these reactions, likely in palladium, rhodium, or ruthenium-based systems. acs.orgresearchgate.netresearchgate.net However, without dedicated research studies, its effectiveness compared to the well-established phosphine ligands remains speculative.

Influence of Ligand Steric and Electronic Properties on Catalytic Performance

The performance of a transition metal catalyst is profoundly influenced by the steric and electronic properties of its ligands. umb.edu For arsenic and phosphorus-based ligands, these properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. These parameters, while originally developed for phosphines, provide a valuable framework for understanding the behavior of arsine ligands like this compound. umb.eduweebly.com

Steric Properties: The steric bulk of a ligand, measured by its cone angle, dictates the spatial environment around the metal center. wikipedia.org This can influence the number of ligands that can coordinate, the stability of the complex, and the rates of key catalytic steps like reductive elimination. Generally, bulkier ligands promote reductive elimination and can lead to lower coordination numbers, which may be favorable for creating a vacant site for substrate binding. umb.edutcichemicals.com

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | C–As–C′ Angle | 99.3(2)° | acs.org |

| Tris(p-tolyl)arsane gold(I) chloride | Au-As Bond Length | 2.3390 Å (average) | researchgate.net |

| Tri-o-tolylphosphine (B155546) (for comparison) | Cone Angle (θ) | 194° | tcichemicals.com |

The C–As–C angle of 99.3° in this compound is comparable to that in other triarylarsines and suggests a significant steric presence, though likely less than its more sterically crowded ortho-substituted analogue, tri-o-tolylphosphine (cone angle 194°). tcichemicals.comacs.org The larger size of arsenic compared to phosphorus means that for the same substituent, an arsine ligand will have a larger cone angle than its phosphine counterpart.

Electronic Properties: The electronic nature of a ligand determines the electron density at the metal center, which in turn affects its reactivity, particularly in oxidative addition and back-bonding with π-acceptor substrates. tcichemicals.com The Tolman electronic parameter (TEP) is determined by measuring the C-O stretching frequency of [Ni(CO)₃L] complexes. More electron-donating ligands transfer more electron density to the metal, which engages in stronger π-back-bonding with the CO ligands, resulting in a lower ν(CO) stretching frequency. weebly.com

For arsine ligands, it is generally accepted that they are less basic (weaker σ-donors) but potentially better π-acceptors than analogous phosphine ligands due to the energy and symmetry of the As-C σ* orbitals. An empirical correction to the Tolman equation has been proposed to account for the difference in the donor atom, suggesting a value of CAs = -1.5 cm⁻¹ (compared to CP = 0) to be added to the sum of substituent electronic parameters (χᵢ). researchgate.net This indicates that arsines are electronically distinct from phosphines and this difference can modulate the reactivity of a metal center. For instance, in gold(I) catalysis, 2-(di-tert-butylarsine)biphenyl gold(I) complexes have been shown to be more electrophilic catalysts than their phosphine analogues, a direct consequence of the arsine ligand's electronic properties. researchgate.net

The interplay of these steric and electronic factors is critical. A ligand must be bulky enough to promote key steps like reductive elimination but not so bulky as to prevent substrate coordination. nih.gov Similarly, it must be sufficiently electron-donating to facilitate oxidative addition but may also require π-acceptor character to stabilize certain intermediates. The specific balance of these properties required for optimal catalytic performance is highly dependent on the specific reaction, the metal center, and the substrates involved. researchgate.netnih.gov

Theoretical and Computational Studies of Tri P Tolylarsine

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comnih.gov This theory is based on using the spatially dependent electron density as the fundamental variable, which simplifies the complexity of the many-electron wave function. scispace.com DFT has become a popular tool in chemistry for studying molecular properties and reaction mechanisms. wikipedia.orgrsc.org

In the context of tri-p-tolylarsine and related organoarsenic compounds, DFT calculations have been employed to elucidate their electronic structure and the nature of their chemical bonds. researchgate.netchemrxiv.org For instance, dispersion-corrected DFT has been used to study the reaction mechanism of Stille coupling reactions mediated by tri(p-anisyl)arsine, a related tertiary arsine ligand, demonstrating the energetic feasibility of the proposed catalytic cycle. researchgate.net The electronic structure analysis reveals how the frontier orbitals (HOMO and LUMO) of the arsine ligand interact with the metal center in a complex, influencing the catalytic activity. chemrxiv.org These calculations can provide insights into the charge distribution, orbital energies, and the nature of the arsenic-carbon bonds within the this compound molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which in turn influences its physical and chemical properties. numberanalytics.comcwu.edu Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of molecules. numberanalytics.comcsbsju.edunih.gov

For this compound, these methods can be used to identify stable conformers and the energy barriers between them. The molecule can exist in different conformations due to the rotation around the arsenic-aryl carbon bonds. Molecular mechanics calculations can predict the lowest energy conformation by evaluating steric and torsional interactions. csbsju.edu Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, allowing for the exploration of different conformational states and the transitions between them. nih.govcopernicus.org The conformational flexibility of this compound can be important in its role as a ligand in transition metal complexes, as it can adapt its shape to accommodate the steric demands of the metal center and other ligands.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. numberanalytics.comsmu.edursc.org DFT calculations are frequently used to map out the potential energy surface of a reaction, providing valuable information about the reaction pathway and the energies of the species involved. rsc.orgmdpi.com

In the context of reactions involving this compound or similar triarylarsines, computational studies can help to understand the step-by-step process of a reaction. For example, in a metal-catalyzed reaction where this compound acts as a ligand, calculations can model the oxidative addition, reductive elimination, and other elementary steps of the catalytic cycle. researchgate.net The structures and energies of transition states, which represent the energy maxima along the reaction coordinate, can be calculated to determine the rate-limiting step of the reaction. q-chem.com This information is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. For instance, computational studies on the Michael addition/aryl migration of triarylphosphines, analogous to arsines, have revealed the key intermediates and reaction pathways. rsc.org

Quantitative Assessment of Ligand Steric and Electronic Parameters (e.g., Cone Angle, Tolman Electronic Parameter Analogs)

The steric and electronic properties of ligands are critical in determining the outcome of a chemical reaction catalyzed by a transition metal complex. libretexts.org Quantitative parameters have been developed to describe these properties, such as the Tolman cone angle for sterics and the Tolman electronic parameter (TEP) for electronics. libretexts.orgwikipedia.org

The Tolman electronic parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a ligand. wikipedia.org It is experimentally determined from the CO stretching frequency of a [Ni(CO)₃L] complex, where L is the ligand of interest. wikipedia.org A lower stretching frequency indicates a more electron-donating ligand. libretexts.org While an experimental TEP for this compound is not explicitly mentioned, computational methods can be used to calculate analogous electronic parameters. For arsine ligands, a correction term has been proposed to be added to the Tolman equation to account for the different donor atom. researchgate.net The electronic parameter for this compound can be estimated computationally, providing insight into its electron-donating properties compared to other ligands.

| Parameter | Description | Relevance to this compound |

| Cone Angle (θ) | A measure of the steric bulk of a ligand. libretexts.orgnsf.gov | Quantifies the steric hindrance around the arsenic atom, influencing coordination geometry and catalytic activity. |

| Tolman Electronic Parameter (TEP) Analog | A measure of the electron-donating or -withdrawing ability of a ligand. wikipedia.org | Characterizes the electronic influence of the this compound ligand on the metal center, affecting reactivity. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the interpretation of experimental spectra and in the identification of unknown compounds.

For this compound, DFT and time-dependent DFT (TD-DFT) calculations can be used to predict its spectroscopic signatures. researchgate.net

NMR Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei in the molecule, which can be compared with experimental NMR data for structural verification.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This can help in identifying characteristic functional groups and in understanding the vibrational modes of the molecule.

UV-Vis Spectroscopy: TD-DFT calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure and the nature of the excited states.

The predicted spectra can be valuable in characterizing this compound and its complexes, and in understanding how its structure and electronic properties relate to its spectroscopic behavior.

Future Directions and Emerging Research Themes for Tri P Tolylarsine Chemistry

Development of Novel Synthetic Routes to Functionalized Tri-p-tolylarsine Derivatives

The synthesis of this compound derivatives with specific functionalities is crucial for tuning their properties for advanced applications. Research is moving beyond classical methods towards more efficient, selective, and sustainable synthetic strategies.

Classical approaches for synthesizing substituted triarylarsines have traditionally relied on methods like the Grignard reaction, where an appropriate Grignard reagent reacts with arsenic trichloride (B1173362), or the Wurtz-Fittig reaction. wikipedia.org These methods have been successfully used to prepare derivatives such as tri(p-methoxyphenyl)arsine and trifluoromethyl-substituted analogues. wikipedia.org The synthesis of various substituted triarylarsines, including those with p-Cl, m-MeO, o-Me, and o-MeO groups, has been reported, indicating a foundational basis for creating a library of functionalized compounds. nih.gov

However, these methods often require the synthesis of substituted precursors, which can be a multi-step process. Emerging research is focused on more direct and elegant approaches to functionalization.

Modern Synthetic Strategies:

Directed ortho-Metalation (DoM): This powerful technique offers a pathway for the highly regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.org The strategy involves a directing metalation group (DMG) that guides a strong base, typically an organolithium reagent, to selectively remove a proton from the ortho position. organic-chemistry.orgbaranlab.org This generates a lithiated intermediate that can react with a wide array of electrophiles to install new functional groups. While the arsine moiety itself is not a canonical strong DMG, this strategy could be applied to precursors or modified arsine derivatives to achieve precise functionalization on the tolyl rings, offering a significant advantage over traditional methods that often yield mixtures of isomers. baranlab.orgmjcce.org.mk

Transition-Metal-Catalyzed C-H Activation: Representing a paradigm shift in synthetic chemistry, direct C-H activation is an increasingly important strategy for creating C-C, C-N, and C-O bonds. sigmaaldrich.comnih.gov This approach avoids the need for pre-functionalized substrates (like organohalides), reducing synthetic steps and waste generation, which aligns with the principles of green chemistry. sigmaaldrich.comuniv-rennes.fr The development of palladium, rhodium, or iridium catalysts capable of selectively activating C-H bonds on the aromatic rings of this compound or its precursors would open up unprecedented avenues for creating a diverse range of functionalized derivatives. sigmaaldrich.commsu.edu This method allows for post-synthetic modification, where the core this compound structure is built first and then decorated with desired functionalities. univ-rennes.fr

The development of these novel routes is critical for producing libraries of this compound derivatives with systematically varied electronic and steric profiles, which is essential for the applications outlined in the following sections.

Table 1: Synthetic Routes to Functionalized Triarylarsines

| Synthetic Method | Description | Example Functional Groups | Key Advantages | Reference |

|---|---|---|---|---|

| Grignard Reaction | Reaction of a substituted arylmagnesium halide with arsenic trichloride. | -CF3, -OCH3 | Well-established, good for specific isomers if precursor is available. | wikipedia.org |

| Wurtz-Fittig Reaction | Reaction of an aryl halide with sodium and arsenic trichloride. | -OCH3 | Classical method for symmetric triarylarsines. | wikipedia.org |

| Directed ortho-Metalation (DoM) | Regioselective deprotonation at the ortho-position guided by a directing group, followed by reaction with an electrophile. | Various (ketones, aldehydes, halogens, etc.) | High regioselectivity for ortho-functionalization. | organic-chemistry.orgbaranlab.orgmjcce.org.mk |

| C-H Activation/Functionalization | Direct conversion of a C-H bond to a C-C, C-N, or C-O bond using a transition metal catalyst. | Aryl groups, alkyl groups, amines, ethers | High atom economy, reduces waste, avoids pre-functionalization. | sigmaaldrich.comnih.govuniv-rennes.fr |

Design of Advanced this compound Ligands for Enhanced Catalytic Activity and Selectivity

Triarylarsines, including triphenylarsine (B46628) and its analogs, are effective ligands in transition-metal catalysis, particularly for palladium-catalyzed cross-coupling reactions like the Heck and Stille reactions. mjcce.org.mkusa-journals.com The future in this area lies in the rational design of advanced ligands based on the this compound scaffold to achieve superior catalytic performance.

The electronic and steric properties of the arsine ligand are paramount to the success of a catalytic cycle. The three p-tolyl groups of this compound give it distinct properties compared to the parent triphenylarsine. Research is focused on further modifying this structure to fine-tune these properties. For instance, the introduction of electron-donating groups (like methoxy) or electron-withdrawing groups (like trifluoromethyl) onto the tolyl rings can modulate the electron density on the arsenic atom. wikipedia.orgnih.gov This, in turn, influences the strength of the metal-arsenic bond and the electronic nature of the catalytic center, impacting reaction rates and catalyst stability.

A study on Stille coupling reactions found that tri(p-anisyl)arsine, a functionalized derivative, was a superior ligand compared to triphenylarsine for certain substrates, highlighting how targeted functionalization can accelerate catalytic reactions. rsc.org Similarly, bulky triarylarsines have been shown to be effective ligands for palladium-catalyzed Heck olefination. mjcce.org.mk Future work will likely involve creating a broader spectrum of these ligands to optimize performance for a wider range of challenging coupling reactions.

Beyond simple substitution, research is also moving towards creating more complex ligand architectures. This includes the development of bridged or rigidified triarylarsine derivatives. researchgate.net By linking the aryl backbones, the conformational flexibility of the ligand is reduced, which can lead to enhanced selectivity, particularly in asymmetric catalysis. The synthesis of chiral arsine ligands is another major frontier, aiming to transfer stereochemical information from the ligand to the product in enantioselective transformations.

Exploration of this compound in Sustainable and Green Chemical Processes

The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of environmentally benign processes, are guiding future research in catalysis and chemical synthesis. This compound and its complexes are being explored in this context.

The use of C-H activation methodologies, as described in section 8.1, is inherently a green approach, as it minimizes the use of pre-functionalized starting materials and reduces the generation of stoichiometric byproducts (like metal halides). sigmaaldrich.comuniv-rennes.fr Developing catalysts based on this compound that can efficiently promote C-H activation reactions is a key research direction.

Furthermore, this compound has been listed in bibliographies related to the photocatalytic removal of hazardous compounds. researchgate.net This suggests a potential role for its complexes in environmental remediation. Future research could explore the design of robust this compound-metal complexes that can act as photocatalysts for degrading organic pollutants in water or air, or for use in green organic synthesis driven by light.

Another aspect of sustainability is the concept of a circular economy. Research into the chemical recycling of organoarsenic compounds, such as the oxidative ring-opening of arsoles to recover the phenylarsonic acid precursor, provides a blueprint for future work. researchgate.net Developing methods to recover and reuse the arsenic component from spent this compound-based catalysts or materials would be a significant step towards a more sustainable chemical industry.

Integration of this compound Complexes in Advanced Functional Materials (e.g., Optoelectronic Materials, Sensors)

The unique properties of heavy elements like arsenic make this compound an attractive building block for advanced functional materials. A significant area of emerging research is in the field of coordination complexes with interesting photophysical properties.

Recent studies have shown that this compound can be used as a ligand to synthesize tetranuclear copper(I) iodide (Cu₄I₄) cubic complexes. rsc.org These materials are notable for their intense luminescence in the solid state, even at room temperature. rsc.org Crucially, their emission colors can be drastically altered by external stimuli such as mechanical force (mechanochromism), temperature (thermochromism), and the wavelength of excitation light. rsc.org This multi-stimuli-responsive behavior makes them highly promising candidates for applications in sensors, security inks, and smart lighting.

The heavy-atom effect of arsenic can also be harnessed to promote phosphorescence. The synthesis of various arene-substituted arsines, including derivatives of this compound, is being explored to create new phosphorescent materials. rsc.org Platinum(II) complexes featuring bridged triphenylarsine derivatives have also been investigated for their luminescent properties. researchgate.net Future work will focus on systematically modifying the arsine ligand structure to tune the emission wavelengths, quantum yields, and lifetimes of these materials for applications in areas like organic light-emitting diodes (OLEDs).

The stimuli-responsive nature of these complexes also opens the door to creating advanced chemical sensors. A material whose luminescence changes color or intensity in the presence of a specific analyte could form the basis of a highly sensitive and selective sensor. The design of this compound complexes with specific binding sites for target molecules is a promising avenue for future exploration.

Table 2: Properties of Functional Materials Based on this compound Ligands

| Material Class | Ligand Type | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Tetranuclear Copper(I) Iodide Clusters | This compound | Stimuli-responsive luminescence (mechano-, thermo-, and photochromism) | Sensors, Smart Lighting, Security Inks | rsc.org |

| Arene-Substituted Arsine Complexes | Functionalized Triarylarsines | Phosphorescence due to heavy-atom effect | Organic Light-Emitting Diodes (OLEDs) | rsc.org |

| Platinum(II) Dihalide Complexes | Bridged Triphenylarsine Derivatives | Enhanced emission intensity due to rigid ligand structure | Luminescent Probes, Emitters for Displays | researchgate.net |

Computational Design and High-Throughput Screening of New this compound-Based Catalysts

The empirical, trial-and-error approach to catalyst development is time-consuming and resource-intensive. The future of catalyst design lies in the synergy between experimental synthesis and computational chemistry.

Computational methods, particularly Density Functional Theory (DFT), are already being used to understand the mechanisms of reactions involving arsine ligands. For example, DFT calculations have been employed to study the energetic feasibility of Stille coupling reactions mediated by tri(p-anisyl)arsine, providing insight into why certain ligands are more effective than others. rsc.org Similar computational studies have been used to rationalize the observed photophysical properties of luminescent copper and platinum complexes. researchgate.net

The next frontier is to move from a retrospective (explanatory) use of computation to a prospective (predictive) one. Future research will increasingly focus on the in silico design of new this compound-based catalysts. By building computational models, researchers can predict how changes in the ligand’s structure—such as the addition of different functional groups or the alteration of the ligand backbone—will affect its catalytic activity and selectivity for a given reaction.

High-throughput screening (HTS) methodologies, powered by machine learning and computational chemistry, will allow for the rapid virtual testing of vast libraries of potential ligand structures. This will enable scientists to identify the most promising candidates for synthesis and experimental validation, dramatically accelerating the discovery of new, highly efficient catalysts for important chemical transformations. This computational-first approach will be instrumental in unlocking the full potential of this compound chemistry in a more efficient and targeted manner.

Q & A

Q. What are the standard synthesis protocols and characterization techniques for Tri-ppp-tolylarsine?

- Methodological Answer : Tri--tolylarsine is synthesized via the reaction of arsenic trichloride (AsCl) with 4-methylphenyllithium (4-MeCHLi) in diethyl ether at -70°C, followed by gradual heating to boiling . Key steps include:

- Reagent Ratios : Stoichiometric control of AsCl and organolithium reagents to avoid side reactions.

- Purification : Recrystallization from non-polar solvents to isolate the product.

- Characterization :

- Melting Point : Reported as 149–151°C (variations may arise from crystallization solvents or impurities) .

- NMR Spectroscopy : H NMR peaks for methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7.1–7.4 ppm) .

- Table 1 : Synthesis Summary

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| AsCl, 4-MeCHLi | EtO | -70°C to reflux | 72.3% |

Q. What are the key physical and chemical properties of Tri-ppp-tolylarsine?

- Methodological Answer : Critical properties include:

- Thermal Stability : Decomposes above 250°C, with melting points consistently near 150°C .

- Spectroscopic Data :

- Electronic Spectrum : Absorbance bands at 270–300 nm, attributed to arsenic-centered transitions .

- IR Spectroscopy : C-As stretching vibrations at ~500 cm.

- Reactivity : Reacts with bromine in CCl to form arsenic-bromine adducts, which can be stabilized by sulfonamide derivatives .

Advanced Research Questions

Q. How can mechanistic pathways of Tri-ppp-tolylarsine’s reactions with halogens be elucidated?

- Methodological Answer : To study bromination:

- Step 1 : Conduct kinetic experiments under controlled conditions (e.g., inert atmosphere, stoichiometric Br in CCl).

- Step 2 : Use in-situ H NMR or Raman spectroscopy to detect intermediates like As-Br adducts.

- Step 3 : Isolate products (e.g., (4-MeCH)AsBr) and characterize via X-ray crystallography .

- Contradiction Note : Discrepancies in product stability may arise from solvent polarity or counterion effects.

Q. How can contradictions in reported melting points (149°C vs. 151°C) be resolved?

- Methodological Answer :

- Hypothesis Testing : Replicate synthesis using high-purity reagents and standardized crystallization protocols.

- Analytical Triangulation :

- DSC Analysis : Measure thermal behavior across multiple heating cycles.

- Powder XRD : Compare crystallinity between samples .

- Conclusion : Variations likely stem from impurities or polymorphic forms. Report detailed crystallization conditions in future studies .

Q. What experimental design optimizes the study of Tri--tolylarsine’s role in photochromic systems?

- Methodological Answer :

- Control Variables : Test stability under UV irradiation with/without Tri--tolylarsine.

- Parameters :

- Concentration : Vary from 0.1–5 mol% in polymer matrices.

- Degradation Metrics : Monitor absorbance changes at λ over time .

- Advanced Techniques : Use EPR spectroscopy to detect radical intermediates formed during photochromic transitions .

Q. How can computational modeling complement experimental data on Tri--tolylarsine’s electronic structure?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict NMR chemical shifts and electronic transitions.

- Validation : Compare computed IR/Raman spectra with experimental data .

- Application : Model arsenic-ligand bond dissociation energies to predict reactivity with electrophiles .

Data Analysis and Interpretation

Q. How should researchers address conflicting NMR assignments for Tri--tolylarsine derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals in complex mixtures.

- Comparative Analysis : Reference spectra of analogous compounds (e.g., triarylphosphines) to assign arsenic-centered peaks .

- Collaborative Approach : Share raw data repositories to enable cross-validation .

Tables for Quick Reference

Table 2 : Key Properties of Tri--tolylarsine

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 149–151°C | Capillary Tube | |

| H NMR (δ) | 2.3 (CH), 7.1–7.4 (Ar-H) | CDCl, 400 MHz | |

| UV-Vis λ | 270–300 nm | Ethanol Solution |

Table 3 : Common Contradictions and Resolutions

| Contradiction | Resolution Strategy |

|---|---|

| Melting Point Variability | Standardize purification protocols |

| Reaction Product Stability | Control solvent polarity and counterion effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.